molecular formula C14H8N2O4 B1295009 N-(4-nitrophenyl)phthalimide CAS No. 31604-39-4

N-(4-nitrophenyl)phthalimide

Cat. No.: B1295009
CAS No.: 31604-39-4
M. Wt: 268.22 g/mol
InChI Key: PHBJJKVNDZUAGC-UHFFFAOYSA-N
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Description

Significance of Phthalimide (B116566) Derivatives as Pharmacophores and Building Blocks in Modern Chemistry

Phthalimide, a bicyclic compound featuring an isoindoline-1,3-dione core, serves as a prominent scaffold in medicinal chemistry and organic synthesis. ucl.ac.ukmdpi.com Its structure, containing an imide functional group, is considered a versatile pharmacophore—a molecular framework responsible for a drug's biological activity. ucl.ac.uknih.govwisdomlib.org The lipophilic and neutral nature of phthalimides allows them to cross biological membranes effectively, enhancing their potential as therapeutic agents. japsonline.comresearchgate.net

The significance of phthalimide derivatives is underscored by their extensive application as starting materials and intermediates in the synthesis of a wide array of compounds, including alkaloids. japsonline.com The structural features of the phthalimide core, such as a hydrogen bonding domain, an electron-donor group, and a hydrophobic aryl ring, contribute to their diverse biological activities. japsonline.com Researchers have successfully synthesized and studied numerous phthalimide derivatives for their potential to treat a wide range of health conditions. ucl.ac.uknih.gov These derivatives have shown promising anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and hypoglycemic properties, among others. mdpi.comjapsonline.comresearchgate.net The adaptability of the phthalimide structure allows for the creation of hybrid molecules, potentially leading to synergistic or novel biological effects. uobaghdad.edu.iq

Research Trajectories of N-Substituted Phthalimides Across Disciplines

The introduction of various substituents at the nitrogen atom of the phthalimide core gives rise to N-substituted phthalimides, a class of compounds with expansive research applications. researchgate.net A primary trajectory for these derivatives has been in medicinal chemistry, where they have been investigated for a multitude of pharmacological activities. researchgate.net

Key research areas for N-substituted phthalimides include:

Anti-inflammatory and Analgesic Agents: Derivatives have been developed that show potent anti-inflammatory activity. researchgate.nettandfonline.com

Anticonvulsant Activity: Numerous studies have focused on N-substituted phthalimides as potential treatments for seizures. mdpi.comresearchgate.netacs.org

Anticancer Properties: The phthalimide scaffold is a component of several anticancer agents, and research continues to explore new derivatives for their antitumor potential. ucl.ac.ukmdpi.com

Antimicrobial and Antiviral Effects: Researchers have synthesized N-substituted phthalimides with significant activity against bacteria, fungi, and viruses. mdpi.comjapsonline.comresearchgate.net

Hypolipidemic Activity: Certain N-substituted phthalimides have been shown to lower serum cholesterol and triglyceride levels in preclinical studies. acs.orgacs.org

Materials Science: Beyond medicine, these compounds are used in the development of modern conductive polymers. researchgate.net

The synthesis of N-substituted phthalimides is commonly achieved through methods like the Gabriel synthesis or by reacting phthalic anhydride (B1165640) with primary amines. tandfonline.comresearchgate.net Advanced catalytic methods, such as those using palladium or copper, have also been developed to create these derivatives. researchgate.netrsc.orgrsc.org The continuous development of synthetic routes and the broad spectrum of biological activities ensure that N-substituted phthalimides remain a subject of intense scientific investigation across multiple disciplines.

Specific Context and Emerging Academic Inquiry into N-(4-Nitrophenyl)phthalimide

This compound is a specific derivative characterized by a 4-nitrophenyl group attached to the nitrogen atom of the isoindole-1,3-dione core. This substitution, particularly the electron-withdrawing nitro group, significantly influences its chemical properties and reactivity.

The primary role of this compound in research is as a crucial chemical intermediate. lookchem.com It serves as a precursor in the synthesis of a variety of other compounds, including:

Pharmaceuticals and other biologically active molecules. lookchem.com

Dyes and pigments. lookchem.com

Heterocyclic compounds and functional materials.

One of the key reactions it undergoes is the reduction of its nitro group to an amino group, yielding 4-amino-N-phenylphthalimide, another important synthetic intermediate. lookchem.com Academic inquiry has also touched upon its potential biological activities. For instance, it was evaluated in a study of N-phenyl substituents of phthalimide for anticonvulsant properties. acs.org Furthermore, the broader class of N-substituted phthalimides, to which it belongs, has been investigated for hypolipidemic and anti-inflammatory effects. acs.org Its utility as a building block is also demonstrated in its incorporation into more complex molecular structures for biological evaluation. tandfonline.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 31604-39-4 nih.govchemicalbook.com
Molecular Formula C₁₄H₈N₂O₄ lookchem.comnih.gov
Molecular Weight 268.22 g/mol lookchem.comnih.govchemicalbook.com
Appearance Yellow to orange solid lookchem.com
Melting Point 187 °C lookchem.com

| IUPAC Name | 2-(4-nitrophenyl)isoindole-1,3-dione | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJJKVNDZUAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185494
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)-
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Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31604-39-4
Record name 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)-
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Record name 31604-39-4
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)-
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Record name 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(4-NITROPHENYL)-
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Synthetic Methodologies for N 4 Nitrophenyl Phthalimide and Its Analogs

Classical and Contemporary Synthetic Routes to N-(4-Nitrophenyl)phthalimide

The most traditional and direct method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.org For the synthesis of this compound, this involves reacting phthalic anhydride with 4-nitroaniline (B120555). This reaction is typically carried out by heating the precursors, often in a solvent like acetic acid. sphinxsai.com The process involves a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring. researchgate.net To enhance reaction rates and yields, catalysts such as sulphamic acid can be employed, with reactions conducted at elevated temperatures (e.g., 110 °C) to afford N-substituted phthalimides in high yields, ranging from 86-98%. researchgate.net A similar procedure for synthesizing the parent N-phenylphthalimide involves heating phthalic anhydride and aniline (B41778) at 140-145°C, achieving a 97% yield. prepchem.com

Transition-metal catalysis, particularly with palladium, has become a versatile tool for constructing N-aryl phthalimides. dartmouth.edu These methods offer high efficiency and atom economy. One prominent approach is the three-component reaction involving an ortho-dihaloarene, a primary amine, and carbon monoxide, which serves as the carbonyl source for the imide ring. nih.gov Palladium catalysts, sometimes enhanced with specific ligands like imidazole, effectively promote these carbonylative cyclization reactions. nih.gov

Alternative palladium-catalyzed routes have been developed to avoid the use of gaseous carbon monoxide. For instance, N-substituted 2-iodobenzamides can be treated with phenyl formate (B1220265) in the presence of a palladium catalyst under solvent-free conditions to yield phthalimides. nih.gov Another strategy involves the decarboxylative cyclization of ortho-halobenzoic acids with amines, using a heterogeneous and reusable palladium-N-heterocyclic carbene catalyst. This method also uses a CO source but at a relatively low pressure. nih.gov These palladium-catalyzed reactions are pivotal in modern organic synthesis due to their reliability and broad applicability. acs.org

Driven by the principles of green chemistry, metal-free synthetic routes to N-aryl phthalimides have gained significant attention. researchgate.net These methods are often more cost-effective, use less toxic reagents, and are insensitive to moisture or oxygen. nih.gov One such approach involves the reaction of 2-formylbenzoic acids with aryl amines in the presence of a base like triethylamine (B128534) (Et3N) and elemental sulfur (S8) as an oxidant. The reaction proceeds through an initial condensation to form an imine, followed by an oxidative cyclization to yield the phthalimide (B116566). nih.gov

Another innovative metal-free strategy is the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source. acs.orgacs.org This method is operationally simple, scalable, and demonstrates high functional group tolerance, providing diverse N-aryl phthalimide derivatives in good to excellent yields. acs.org Multicomponent reactions involving arynes, isocyanides, and carbon dioxide also provide a metal-free pathway to N-substituted phthalimides under mild conditions. organic-chemistry.org

An alternative, two-step pathway to this compound involves the initial synthesis of N-phenylphthalimide followed by nitration. N-phenylphthalimide is readily prepared by the condensation of phthalic anhydride and aniline. prepchem.com The subsequent nitration of the N-phenyl ring can be achieved using classical nitrating agents.

A well-established procedure for the nitration of the related compound, phthalimide, to 4-nitrophthalimide (B147348) uses a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures (10-15°C). orgsyn.org This electrophilic aromatic substitution directs the nitro group to the phthalimide aromatic ring. A similar principle can be applied to the N-phenyl ring of N-phenylphthalimide. More recent developments in nitration chemistry focus on milder, oxidative methods. These can involve using sodium nitrite (B80452) as the nitro source in combination with a stoichiometric oxidant, such as a hypervalent iodine reagent, under acid-free conditions. rsc.org Electrochemical methods have also been developed, where the anodic oxidation of nitrite generates the nitrating species (NO₂/N₂O₄). nih.gov

Precursor Design and Derivatization Strategies for this compound

The design of this compound analogs is a strategic process aimed at creating novel compounds with specific properties, often for biological applications. This is achieved through molecular hybridization, where the core phthalimide structure is chemically linked to other pharmacologically relevant moieties. nih.gov

The primary strategy involves modifying the two main precursors: the phthalic anhydride and the aniline derivative.

Phthalic Anhydride Analogs : By starting with substituted phthalic anhydrides (e.g., 4-chloro or 4-nitro-phthalic anhydride), the aromatic ring of the phthalimide moiety itself can be functionalized.

Aniline Analogs : A wide array of N-aryl phthalimides can be synthesized by using various substituted anilines in the condensation reaction. For instance, reacting different aniline derivatives with a given phthalic anhydride in glacial acetic acid is a common laboratory procedure to generate a library of compounds. mdpi.com

This modular approach allows for the systematic exploration of structure-activity relationships (SAR). For example, in the design of new protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, N-phenyl phthalimides were designed by using a commercial herbicide, Flumioxazin (B1672886), as a lead compound. By introducing different substituents on the N-phenyl ring, researchers can fine-tune the molecule's interaction with biological targets. mdpi.com The synthesis of these analogs often follows the general procedure of refluxing the corresponding anhydride and amine in acetic acid. mdpi.com

Optimization of Reaction Conditions and Yields in Phthalimide Synthesis

Optimizing reaction conditions is crucial for maximizing yields, purity, and efficiency in the synthesis of this compound and its analogs. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time.

Solvents : The choice of solvent can significantly impact the reaction. Dimethylformamide (DMF) is a common solvent for Gabriel-type syntheses. patsnap.comthermofisher.com For condensation reactions, glacial acetic acid is frequently used. sphinxsai.com Innovative approaches have utilized high-temperature, high-pressure mixtures of water and ethanol (B145695) (H₂O/EtOH) as a "green" solvent system, which can lead to good yields and high purity, as the product often crystallizes directly from the reaction mixture. researchgate.net

Catalysts : While some condensation reactions proceed thermally, catalysts can dramatically improve rates and yields. Lewis acids like TaCl₅-silica gel have been used for preparing imides from anhydrides under microwave irradiation. organic-chemistry.org Organocatalysts such as L-proline can also facilitate the synthesis of functionalized phthalimide derivatives. organic-chemistry.orgresearchgate.net In traditional methods, sulphamic acid has proven effective. researchgate.net

Temperature and Heating Method : Elevated temperatures are typically required for the dehydration step in condensation reactions. organic-chemistry.org Microwave irradiation has emerged as a powerful alternative to conventional heating, often leading to shorter reaction times and improved yields. researchgate.net

Base and Other Reagents : In the Gabriel synthesis, a base like potassium hydroxide (B78521) is used to deprotonate the phthalimide, making it a more effective nucleophile. patsnap.com For metal-catalyzed reactions, the choice of base, ligands, and additives is critical for the catalytic cycle's efficiency.

The optimization process involves systematically varying these parameters to find the ideal conditions for a specific substrate combination.

Table 1: Comparison of Synthetic Methodologies for N-Aryl Phthalimides

Methodology Precursors Key Reagents/Catalysts Conditions Reported Yields Citation(s)
Classical Condensation Phthalic anhydride, 4-nitroaniline Acetic acid, Sulphamic acid 110 °C 86-98% researchgate.net
Palladium Catalysis ortho-dihaloarene, amine, CO Palladium catalyst Varies Good to excellent nih.gov
Metal-Free Oxidation 2-formylbenzoic acid, amine Et3N, S8 (oxidant) Varies Moderate to good nih.gov
Microwave-Assisted Phthalic anhydride, amine None specified 150-250 °C, 3-10 min 52-89% researchgate.net
High-Temp H₂O/EtOH o-phthalic acid, amine H₂O/EtOH (1:1 v/v) 260-380 °C Moderate to excellent researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Phthalic anhydride
4-nitroaniline
Acetic acid
N-phenylphthalimide
Aniline
Sulphamic acid
Carbon monoxide
Phenyl formate
Triethylamine (Et3N)
Sulfur (S8)
Trimethylsilyl cyanide (TMSCN)
1,2,3-Benzotriazin-4(3H)-one
Fuming nitric acid
Sulfuric acid
4-nitrophthalimide
Sodium nitrite
Dimethylformamide (DMF)
Ethanol
Tantalum(V) chloride (TaCl₅)
L-proline
Potassium hydroxide

Solvent Effects on Reaction Outcomes

The selection of a solvent is critical in the synthesis of N-aryl phthalimides as it can influence reactant solubility, reaction rate, and product yield. The traditional synthesis involving the condensation of phthalic anhydride with anilines is often carried out in acidic solvents. For instance, the reaction can be effectively conducted in glacial acetic acid, often under reflux conditions for several hours mdpi.com. The use of acetic acid with a sulphamic acid catalyst has also been reported to produce N-substituted phthalimides in high yields researchgate.net.

The polarity and properties of the solvent play a crucial role in the reaction's success. In a study on a related synthesis of N-aryl phthalimides, a screening of various solvents demonstrated a significant impact on the product yield. Polar aprotic solvents were found to be particularly effective. Dimethyl sulfoxide (B87167) (DMSO) provided the highest yield, followed closely by dimethylformamide (DMF). Other solvents such as 1,4-dioxane (B91453) and N-methyl-2-pyrrolidone (NMP) gave moderate yields, while non-polar solvents like toluene (B28343) proved to be ineffective acs.org. This suggests that solvents capable of stabilizing charged intermediates facilitate the reaction.

For the synthesis of analogous structures like N-(4-nitrophenyl) maleimide (B117702), a two-step, one-pot reaction utilizes DMF for the initial formation of the maleamic acid intermediate at room temperature ijert.orghumanjournals.com. In microwave-assisted syntheses of phthalimide derivatives, acetic acid has been used as the solvent, with subsequent product extraction performed using dichloromethane (B109758) or chloroform (B151607) eijppr.com. The choice of solvent can also be critical in purification steps; for example, ethanol is commonly used for the recrystallization of nitrophthalimide products to achieve high purity researchgate.net.

The following table summarizes the effect of different solvents on the yield of N-phenylphthalimide from a model reaction, illustrating the importance of solvent selection acs.org.

SolventYield (%)
DMSO91
DMF77
1,4-DioxaneModerate
NMPModerate
XyleneModerate
TolueneIneffective

Temperature and Time Dependence of Synthesis

Temperature and reaction time are interdependent parameters that must be carefully optimized to maximize yield and minimize side product formation. High temperatures can accelerate the rate of reaction, but may also lead to decomposition of reactants or products.

In the conventional synthesis of N-substituted phthalimides from phthalic anhydride and an amine in acetic acid, a reaction temperature of 110°C is often employed researchgate.net. One specific procedure for an N-aryl phthalimide analog involves refluxing the reactants in glacial acetic acid for 8 hours mdpi.com. For the synthesis of N-phenylphthalimide, a precursor to the target compound, heating a mixture of phthalic anhydride and aniline at 140-145°C for 50 minutes has been reported.

A detailed study on a metal-free synthesis of N-aryl phthalimides established the optimal conditions to be 120°C for a duration of 36 hours. The investigation revealed that any reduction in either the temperature or the reaction time led to a noticeable decrease in the product yield, highlighting the sensitivity of the reaction to these parameters acs.org.

The synthesis of the related compound, N-(4-nitrophenyl) maleimide, demonstrates a multi-stage temperature profile. The initial reaction to form the amic acid intermediate is conducted at 25°C for 3 hours. The subsequent cyclodehydration step to form the imide ring requires a higher temperature of 65°C, also for 3 hours ijert.orghumanjournals.com. Conversely, microwave-assisted synthesis represents a significant advancement, drastically reducing reaction times from hours to mere minutes while often improving yields eijppr.com.

The table below outlines various temperature and time conditions reported for the synthesis of this compound and its analogs, showcasing the range of conditions employed depending on the specific synthetic route.

ReactantsProduct/AnalogSolventTemperatureTimeReference
Phthalic anhydride + Primary aminesN-Substituted phthalimidesAcetic Acid110°CNot Specified researchgate.net
Phthalic anhydride + Substituted benzamideN-Aryl phthalimide analogGlacial Acetic AcidReflux8 hours mdpi.com
1,2,3-Benzotriazin-4(3H)-one + TMSCNN-Aryl phthalimidesDMSO120°C36 hours acs.org
Maleic anhydride + 4-NitroanilineN-(4-Nitrophenyl) maleamic acidDMF25°C3 hours ijert.orghumanjournals.com
N-(4-Nitrophenyl) maleamic acidN-(4-Nitrophenyl) maleimideNot Specified65°C3 hours ijert.orghumanjournals.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For N-(4-nitrophenyl)phthalimide, ¹H, ¹³C, and ¹⁵N NMR studies collectively provide a complete picture of its intricate structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the phthalimide (B116566) and nitrophenyl rings. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals two sets of aromatic protons in different electronic environments.

The protons of the phthalimide moiety appear as two multiplets in the downfield region of the spectrum. These signals arise from the AA'XX' spin system of the symmetrically ortho-disubstituted benzene (B151609) ring. The protons closer to the electron-withdrawing carbonyl groups are deshielded and resonate at a lower field compared to the other two protons on the same ring.

The protons on the 4-nitrophenyl ring exhibit a characteristic A₂B₂ pattern, appearing as two distinct doublets. The strong electron-withdrawing effect of the nitro group at the para position significantly influences the chemical shifts of these protons. The protons ortho to the nitro group are more deshielded and appear at a lower field than the protons meta to the nitro group.

A representative dataset for the ¹H NMR spectrum of this compound in CDCl₃ is presented below. rsc.org

Protons (Nitrophenyl Ring)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'8.37m
H-3', H-5'7.63d8.6
Protons (Phthalimide Ring)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-78.00dd5.4, 3.0
H-5, H-67.85dd5.5, 3.0

Note: The assignments are based on typical chemical shift values and coupling patterns. 'd' denotes a doublet, and 'dd' denotes a doublet of doublets, 'm' denotes a multiplet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

The carbonyl carbons of the phthalimide group are highly deshielded due to the attached oxygen and nitrogen atoms and therefore appear at the lowest field in the spectrum. The aromatic carbons of both the phthalimide and nitrophenyl rings resonate in the typical aromatic region (approximately 110-150 ppm). The carbon atom attached to the nitro group (C-4') is significantly deshielded.

The following table summarizes the observed ¹³C NMR chemical shifts for this compound.

Carbon AtomChemical Shift (δ, ppm)
C=O167.0
C-4'148.3
C-1'134.7
C-4a, C-7a134.6
C-3a, C-8a131.6
C-2', C-6'129.1
C-3', C-5'126.1
C-5, C-6124.0
C-4, C-7124.0

Note: Assignments are based on available spectral data and predictive models for ¹³C NMR spectroscopy.

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N NMR, is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. asiaisotopeintl.com For this compound, two distinct nitrogen signals are expected: one for the imide nitrogen of the phthalimide ring and another for the nitro group nitrogen.

The chemical shift of the imide nitrogen is influenced by the two adjacent carbonyl groups. In related phthalimide structures, the ¹⁵N chemical shift is typically observed in the range of -200 to -250 ppm relative to nitromethane.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its key structural motifs.

The most prominent features in the IR spectrum are the strong absorption bands of the carbonyl (C=O) groups of the phthalimide ring. These typically appear as two distinct bands due to symmetric and asymmetric stretching vibrations. The nitro (NO₂) group also gives rise to two strong and characteristic stretching vibrations. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Key IR absorption bands for this compound are summarized in the table below.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-HStretching~3100-3000Medium
Carbonyl (C=O)Asymmetric Stretching~1780-1760Strong
Carbonyl (C=O)Symmetric Stretching~1720-1700Strong
Aromatic C=CStretching~1600-1450Medium-Strong
Nitro (NO₂)Asymmetric Stretching~1530-1510Strong
Nitro (NO₂)Symmetric Stretching~1350-1330Strong
C-NStretching~1300-1200Medium

Note: These are approximate ranges and the exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the structure of a molecule through its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its exact mass.

The molecular formula of this compound is C₁₄H₈N₂O₄, which corresponds to a molecular weight of 268.22 g/mol . nih.gov The high-resolution mass spectrum would show the molecular ion peak at m/z 268.0484, confirming the elemental composition.

The fragmentation pattern in EI-MS can provide structural information. Key fragmentation pathways for this compound may include:

Cleavage of the N-C bond between the phthalimide and nitrophenyl moieties, leading to fragments corresponding to the phthalimide cation and the nitrophenyl radical, or vice versa.

Loss of the nitro group (NO₂) or nitric oxide (NO) from the molecular ion.

Fragmentation of the phthalimide ring itself, often involving the loss of carbon monoxide (CO).

The most abundant peaks observed in the mass spectrum of this compound are listed below. nih.gov

m/zRelative Intensity (%)Possible Fragment
268100[M]⁺
23815.7[M - NO]⁺
22213.8[M - NO₂]⁺
10413.5[C₆H₄CO]⁺
7615.9[C₆H₄]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic systems and potentially an intramolecular charge-transfer (ICT) band.

The phthalimide and nitrophenyl chromophores both contribute to the UV absorption. Aromatic compounds typically exhibit strong absorptions in the 200-300 nm region. The presence of the nitro group, a strong electron-withdrawing group, conjugated with the phenyl ring is likely to give rise to an absorption band at a longer wavelength. This is often described as an intramolecular charge-transfer (ICT) transition, where electron density is moved from the phenyl ring (donor) to the nitro group (acceptor) upon photoexcitation. In similar nitroaromatic compounds, this ICT band can extend into the visible region, imparting a yellowish color to the compound. For instance, 1-(2,5-dimethoxy-4-nitrophenyl)-2-aminopropane shows a characteristic absorption maximum at 375 nm, attributed to an ICT band. uchile.cl

While specific experimental UV-Vis data for this compound is limited, the expected absorption maxima are summarized below based on the electronic nature of its constituent parts.

Electronic TransitionExpected λmax (nm)Chromophore
π → π~250-300Phthalimide ring
π → π~270-320Nitrophenyl ring
Intramolecular Charge Transfer (ICT)> 320Nitrophenyl moiety

The photophysical properties, such as fluorescence, are largely dependent on the nature of the lowest excited state. For many nitroaromatic compounds, the excited states are efficiently deactivated through non-radiative pathways, resulting in low fluorescence quantum yields. The presence of the nitro group often quenches fluorescence. Therefore, this compound is not expected to be a strongly fluorescent compound.

Solvatochromic Shift Method for Dipole Moment Estimation

The solvatochromic shift method is a powerful experimental technique used to determine the change in a molecule's electric dipole moment upon electronic excitation. rsc.org This method relies on the principle that the absorption and emission spectra of a polar molecule are sensitive to the polarity of the surrounding solvent. rsc.org The interaction between the solute's dipole and the reaction field of the solvent causes a shift in the energy levels of the ground and excited states. researchgate.net

The process involves measuring the absorption and fluorescence maxima of the compound in a series of solvents with varying dielectric constants (ε) and refractive indices (n). iaea.org The difference between the absorption wavenumber () and the fluorescence wavenumber (), known as the Stokes shift, is then plotted against a solvent polarity function, Δf. This relationship is most commonly described by the Lippert-Mataga equation:

where:

is the change in dipole moment between the excited state () and the ground state ().

h is Planck's constant.

c is the speed of light.

a is the Onsager cavity radius of the solute.

Δf is the solvent orientation polarizability, calculated as:

A linear plot of the Stokes shift () versus the solvent polarity function (Δf) indicates that the change in dipole moment () can be calculated from the slope of the line, provided the Onsager radius is known. vlabs.ac.inpsgcas.ac.in For molecules like this compound, a significant increase in the dipole moment upon excitation is expected due to intramolecular charge transfer, which would result in a large, positive slope in the Lippert-Mataga plot. rsc.org

While specific experimental data for this compound is not extensively reported, the following table illustrates the type of data collected in a typical solvatochromic study.

Illustrative Solvatochromic Data for Dipole Moment Estimation

Solvent Dielectric Constant (ε) Refractive Index (n) Absorption Max ( cm⁻¹) Emission Max ( cm⁻¹) Stokes Shift ( cm⁻¹) Polarity Function (Δf)
n-Hexane 1.88 1.375 29,500 25,000 4,500 0.001
Toluene (B28343) 2.38 1.497 29,325 24,510 4,815 0.014
Dichloromethane (B109758) 8.93 1.424 28,985 23,640 5,345 0.218
Acetone 20.7 1.359 28,735 22,990 5,745 0.284

Note: The spectral data in this table is hypothetical and serves to illustrate the methodology.

X-ray Diffraction Studies for Solid-State Structure Determination and Molecular Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgjove.com The technique involves irradiating a single crystal with a beam of X-rays and measuring the angles and intensities of the diffracted beams. nih.gov This diffraction pattern provides the information needed to calculate an electron density map of the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. iastate.edu

While a dedicated crystal structure for this compound is not publicly available, analysis of the closely related compound N-phenylphthalimide provides significant insight into the expected structural features and packing motifs. Crystallographic studies of N-phenylphthalimide reveal a planar phthalimide core with the phenyl group twisted relative to this plane. researchgate.netresearchgate.net

The crystal structure of this compound would likely exhibit similar foundational geometry. The key data obtained from an XRD analysis includes the crystal system, space group, and unit cell dimensions. For example, a polymorph of the analogous N-phenylphthalimide crystallizes in the orthorhombic system.

Typical Crystallographic Data (Based on the Analogous N-phenylphthalimide)

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 15.12
b (Å) 7.56
c (Å) 18.45
α, β, γ (°) 90, 90, 90
Volume (ų) 2108

Note: Data is for an analogous compound, N-phenylphthalimide, and serves as a predictive model.

The molecular packing in the solid state is governed by non-covalent interactions. For this compound, several key interactions are anticipated:

π-π Stacking: The electron-rich phthalimide ring system and the electron-deficient nitrophenyl ring would facilitate strong π-π stacking interactions, a common feature in aromatic compounds. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H donors and the carbonyl oxygen acceptors of the phthalimide group are expected to be a primary organizing force, often forming tapes or sheets in the crystal lattice.

Nitro Group Interactions: The highly polar nitro group would likely participate in specific intermolecular contacts, such as C-H···O(nitro) bonds or nitro-π interactions, further stabilizing the crystal packing. researchgate.net

The dihedral angle between the phthalimide and nitrophenyl planes is a critical structural parameter that influences both the molecular packing and the compound's photophysical properties. nih.gov

Computational Chemistry and Theoretical Investigations of N 4 Nitrophenyl Phthalimide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and vibrational spectra of complex molecules. For compounds structurally similar to N-(4-nitrophenyl)phthalimide, such as N-(4-nitrophenyl)maleimide, DFT calculations have been successfully employed to predict various molecular properties. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations, particularly using DFT methods at the B3LYP level with basis sets like 6-311++G(d,p), have been utilized to optimize the geometry of related N-substituted imides. researchgate.net These calculations determine the most stable conformation of the molecule by finding the minimum energy structure. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional representation of the molecule. For instance, in a study on N-(4-nitrophenyl)maleimide, the optimized geometry was confirmed to be at an energy minimum by the absence of any imaginary frequencies in the vibrational analysis. The electronic structure of such molecules is characterized by the distribution of electron density and the energies of the molecular orbitals.

Vibrational Spectral Predictions and Assignments

Theoretical vibrational frequencies can be calculated from the optimized geometry using DFT. These predicted frequencies are then compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net For N-(4-nitrophenyl)maleimide, the calculated vibrational frequencies showed good agreement with the experimental values after applying a scaling factor. This allows for the precise assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=C vibrations, and N-O stretching of the nitro group. For example, the characteristic N-O stretching vibration is typically observed in the range of 1550-1350 cm⁻¹.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it implies that an electron can be easily transferred from the HOMO to the LUMO. researchgate.netderpharmachemica.com For N-(4-nitrophenyl)maleimide, the HOMO-LUMO energy gap has been calculated to understand its reactivity and potential for electron density transfer. researchgate.net

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. hakon-art.commdpi.commdpi.com These descriptors, defined within the framework of DFT, include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). hakon-art.comresearchgate.netresearchgate.net

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) : Represents the resistance to change in the electron distribution or charge transfer. A higher hardness value indicates lower reactivity.

Chemical Potential (μ) : Describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts an electron.

These parameters are valuable in predicting the relative stability and reactivity of molecules. hakon-art.com For a compound similar to this compound, N-(4-nitrophenyl)maleimide, these descriptors have been calculated to provide insights into its chemical behavior. researchgate.net

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to charge transfer.
Chemical Potential (μ)μ = -(I + A) / 2Escaping tendency of electrons.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Enzyme Binding Site Analysis

DNMT1 (DNA Methyltransferase 1) : Molecular docking studies have been conducted on DNMT1 with various ligands to identify potential inhibitors. researchgate.netnih.govnih.govresearchgate.net The binding site of DNMT1 can accommodate molecules that form hydrogen bonds and hydrophobic interactions with key residues. Phthalates have been investigated as potential inhibitors of DNMTs through in silico approaches. nih.gov

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : VEGFR2 is a key target in cancer therapy, and numerous molecular docking studies have been performed to identify novel inhibitors. researchgate.netnih.govmdpi.comresearchgate.netnih.gov The ATP-binding pocket of VEGFR2 is the primary target for inhibitors, which typically form hydrogen bonds with residues in the hinge region, such as Cys919, and engage in hydrophobic interactions within the pocket.

ALK5 (Activin-like Kinase 5) : ALK5 is another important target in cancer research. While specific docking studies with this compound are not widely reported, the binding site of ALK5 has been characterized through docking with other inhibitors. Key interactions often involve hydrogen bonds with residues in the hinge region of the kinase.

Aminopeptidase N (CD13) : The catalytic pocket of aminopeptidase N has been explored through molecular docking with peptide inhibitors. nih.govresearchgate.net The binding of inhibitors is often mediated by interactions with key residues and a zinc ion within the active site. For example, the free N-terminal amino group of a peptide inhibitor was found to anchor to the conserved G352XMEN356 motif. nih.gov

PPO (Protoporphyrinogen Oxidase) : N-phenyl phthalimides have been designed and studied as potent inhibitors of PPO. nih.govscienceopen.comnih.gov Molecular docking studies have targeted the crystal structure of mitochondrial PPO from tobacco, using known inhibitors like Flumioxazin (B1672886) as a reference. nih.govscienceopen.comnih.gov

SARS-CoV-2 Mpro protease : The main protease (Mpro) of SARS-CoV-2 is a crucial target for antiviral drug development. iaea.orgmdpi.comnih.govnih.govpreprints.org The substrate-binding cleft of Mpro, located between domains I and II, is the target for inhibitors. nih.gov Docking studies have identified key hydrogen bonding and hydrophobic interactions that are essential for potent inhibition.

Protein-Ligand Interaction Energy Calculations (Binding Affinities)

Computational docking studies are instrumental in predicting the binding affinity of ligands to protein targets. For the broader class of N-substituted phthalimides (NSPs), molecular docking has been employed to explore interactions with receptors like the gibberellin (GA) receptor GID1A. These studies have shown that the phthalimide (B116566) carbonyl group can form crucial hydrogen-bond interactions with key residues, such as Ser191 and Tyr322, within the binding domain. Furthermore, hydrophobic interactions play a significant role in the stable binding of these compounds nih.gov. While these general findings for NSPs provide a framework, specific binding energy calculations for this compound with various protein targets would be necessary to quantify its unique interaction profile. Such calculations typically yield a docking score or binding energy, often expressed in kcal/mol, which indicates the strength of the protein-ligand complex.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational landscape and stability of molecules over time. For N-substituted phthalimides, MD simulations have been used to explore the stability of the ligand-receptor complex, such as with the GID1A receptor nih.gov. These simulations can reveal how the molecule adapts its conformation within the binding pocket and how its internal dynamics are influenced by the protein environment.

A typical MD simulation protocol involves placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over a series of time steps. The resulting trajectory provides detailed information on conformational changes, flexibility, and the stability of key intermolecular interactions, such as hydrogen bonds, that are crucial for binding. Analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) helps to quantify the stability of the protein-ligand complex and the flexibility of different parts of the molecule.

Non-Covalent Interaction Analysis in this compound Systems

The structure, stability, and function of molecular systems are largely governed by non-covalent interactions. Advanced computational methods allow for the detailed analysis and visualization of these weak forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in crystal structures. This technique maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to properties like normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue regions represent weaker contacts.

Below is a representative table showing the kind of data obtained from a Hirshfeld surface analysis for a related nitro-containing compound, illustrating the percentage contributions of various intermolecular contacts.

Intermolecular ContactContribution (%)
H···O/O···H54.7
H···C/C···H15.2
H···H15.6

Note: This data is for N-(2-nitrophenyl)maleimide and serves as an example of typical results from Hirshfeld analysis. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds and non-covalent interactions. For instance, the properties at the bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. This analysis allows for a detailed, quantitative understanding of the bonding within the this compound molecule and its interactions with other molecules.

Energy Decomposition Analysis (EDA-NOCV)

Energy Decomposition Analysis (EDA) is a computational method used to break down the total interaction energy between molecular fragments into physically meaningful components. This typically includes electrostatic interactions, Pauli repulsion (exchange repulsion), and orbital (covalent) interactions. The Natural Orbitals for Chemical Valence (NOCV) method can be combined with EDA (EDA-NOCV) to provide a more detailed picture of the orbital interactions by decomposing them into contributions from different types of chemical bonds (e.g., σ, π, δ). This powerful tool offers a quantitative interpretation of the chemical bond, helping to understand the nature of the forces holding the this compound molecule together or binding it to a receptor.

The components of interaction energy as determined by EDA are typically presented as follows:

Energy ComponentDescription
ΔEelstatThe classical electrostatic interaction between the unperturbed charge distributions of the fragments.
ΔEPauliThe repulsive energy arising from the interaction of same-spin electrons (Pauli exclusion principle).
ΔEorbThe attractive energy from the mixing of orbitals between fragments (charge transfer and polarization).
ΔEintThe total interaction energy (sum of the above components).

Structure-Activity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential in this field. For the general class of N-substituted phthalimides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized. nih.gov These studies have confirmed that the activity of these compounds is strongly linked to hydrogen-bond donor and acceptor fields, which facilitate interactions with biological targets nih.gov.

Similarly, QSAR studies have been conducted on broader categories like N-arylphthalimides and nitroaromatic compounds to predict activities and toxicities. researchgate.netmdpi.com These models use molecular descriptors (physicochemical properties, electronic properties, etc.) to build a statistical relationship with the observed activity. A robust QSAR model for this compound and its analogs could guide the design of new derivatives with enhanced activity by identifying the key structural features that influence their biological effects.

Chemical Reactivity and Mechanistic Studies of N 4 Nitrophenyl Phthalimide

Nucleophilic Substitution Reactions of the Phthalimide (B116566) Ring and Nitrophenyl Moiety

N-(4-nitrophenyl)phthalimide possesses two main sites susceptible to nucleophilic attack: the carbonyl centers of the phthalimide ring and the carbon atoms of the nitrophenyl ring, particularly the one bearing the imide group.

Reactivity of the Nitrophenyl Moiety: The nitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group in the para position strongly polarizes the aromatic ring, making the carbon atom attached to the phthalimide nitrogen (C-1) electrophilic. The SNAr mechanism is a two-step process involving the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex nih.govscranton.edu. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization nih.gov. In the second step, the leaving group—in this case, the phthalimide anion—is eliminated, restoring the aromaticity of the ring scranton.edu. Strong nucleophiles can thus displace the phthalimide group from the nitrophenyl ring researchgate.net. The general mechanism is outlined below:

Step 1: Nucleophilic Addition

Nu⁻ + C₆H₄(NO₂)N(CO)₂C₆H₄ → [C₆H₄(NO₂)(Nu)N(CO)₂C₆H₄]⁻ (Meisenheimer Complex)

Step 2: Elimination of Leaving Group

[C₆H₄(NO₂)(Nu)N(CO)₂C₆H₄]⁻ → Nu-C₆H₄NO₂ + [N(CO)₂C₆H₄]⁻

Reactivity of the Phthalimide Ring: The two carbonyl carbons within the phthalimide ring are electrophilic centers and are susceptible to attack by nucleophiles. This reaction typically results in the cleavage of one of the acyl-nitrogen bonds, leading to the opening of the five-membered imide ring. The product of such a reaction is a derivative of phthalamic acid. This reactivity is a characteristic feature of cyclic imides and is fundamental to their chemistry, including their use as amine-protecting groups in synthesis mdpi.comnih.govnih.gov.

Hydrolysis Pathways and Stability under Specific Chemical Conditions

The stability of this compound is highly dependent on the pH of the medium, with distinct hydrolysis mechanisms dominating under acidic, neutral, and basic conditions. The primary site of hydrolytic cleavage is the imide functionality.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the phthalimide ring proceeds via an A-2 (bimolecular) mechanism jcsp.org.pk. The reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which increases the electrophilicity of the corresponding carbonyl carbon. A water molecule then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety lead to the formation of phthalic acid and 4-nitroaniline (B120555) jcsp.org.pkresearchgate.net. Studies on structurally related N-substituted succinimides and phthalimides confirm that the attack by water on the protonated substrate is the rate-determining step jcsp.org.pkresearchgate.net. The negative values for the entropy of activation (ΔS≠) in these reactions are consistent with a bimolecular mechanism involving a highly ordered transition state jcsp.org.pk.

pH-Independent Hydrolysis: In the neutral pH range, a pH-independent pathway for hydrolysis can be observed. This process involves the direct nucleophilic attack of a water molecule on one of the carbonyl carbons of the imide chemrxiv.orgamazonaws.com. This uncatalyzed reaction is generally significantly slower than the acid- or base-catalyzed pathways.

Base-Catalyzed Hydrolysis: Hydrolysis is significantly accelerated under basic conditions. The predominant mechanism involves the direct bimolecular nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on a carbonyl carbon of the phthalimide ring amazonaws.com. This is a more potent nucleophile than water, leading to a faster rate of reaction. The attack forms a tetrahedral intermediate which subsequently collapses to yield the ring-opened phthalamate salt. Further hydrolysis can then cleave the remaining amide bond. For some related compounds with good leaving groups, an E1cB (unimolecular elimination of the conjugate base) mechanism can occur at high pH, but for phthalimides, direct nucleophilic attack on the carbonyl is the more established pathway for ring cleavage nih.gov.

The different mechanistic regimes for the hydrolysis of this compound across the pH scale are summarized in the table below.

pH ConditionDominant MechanismKey Steps
Acidic (low pH) A-2 (Bimolecular)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Formation of tetrahedral intermediate.
Neutral Uncatalyzed1. Direct nucleophilic attack by H₂O.
Basic (high pH) Bimolecular (SN2-type)1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of tetrahedral intermediate.

Influence of Substituents on Reaction Kinetics and Mechanisms

The rates and mechanisms of reactions involving this compound can be significantly altered by the introduction of substituents on either the phthalimide or the nitrophenyl aromatic rings. The electronic effects of these substituents are often quantitatively analyzed using the Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing properties of the substituents semanticscholar.org.

The Hammett equation is given by: log(k/k₀) = ρσ Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

Substituents on the Nitrophenyl Ring: For SNAr reactions on the nitrophenyl moiety, the reaction rate is highly sensitive to the electronic nature of other substituents on that ring.

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃) placed at ortho or para positions relative to the reaction site will further stabilize the negative charge of the Meisenheimer intermediate, thereby increasing the reaction rate (positive ρ value).

Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) will destabilize the anionic intermediate and decrease the reaction rate rsc.org.

Substituents on the Phthalimide Ring: For nucleophilic attack and subsequent hydrolysis of the phthalimide ring, substituents on its benzene (B151609) ring also modulate reactivity.

EWGs on the phthalimide ring increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.

EDGs decrease the electrophilicity of the carbonyls, slowing the rate of hydrolysis.

In some reaction series, Hammett plots may exhibit non-linearity. Such deviations can indicate a change in the reaction mechanism or the rate-determining step as the electronic character of the substituent is varied from electron-donating to electron-withdrawing semanticscholar.org. For instance, the rate-determining step in an aminolysis reaction might shift from the breakdown of the tetrahedral intermediate to its formation .

The following table illustrates the expected qualitative impact of hypothetical substituents on the rate of nucleophilic attack.

Substituent GroupHammett Constant (σp)Electronic EffectExpected Effect on SNAr Rate (on Nitrophenyl Ring)Expected Effect on Hydrolysis Rate (on Phthalimide Ring)
-OCH₃-0.27Strong EDGDecreaseDecrease
-CH₃-0.17EDGDecreaseDecrease
-H0.00ReferenceReferenceReference
-Cl0.23EWG (Inductive)IncreaseIncrease
-CN0.66Strong EWGStrong IncreaseStrong Increase
-NO₂0.78Very Strong EWGVery Strong IncreaseVery Strong Increase

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent plays a critical role in the kinetics and mechanism of reactions involving this compound, primarily by influencing the solvation of reactants, intermediates, and transition states chemrxiv.org. The effect of a solvent is closely tied to its polarity, proticity, and dielectric constant masterorganicchemistry.com.

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) are polar and can form hydrogen bonds. In SNAr reactions, these solvents can stabilize the anionic Meisenheimer intermediate through hydrogen bonding. However, they can also strongly solvate anionic nucleophiles, creating a solvent shell that can hinder their reactivity and slow down the reaction rate masterorganicchemistry.com. In the case of hydrolysis, these solvents can also act as the nucleophile (solvolysis).

Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess large dipole moments and high dielectric constants but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors masterorganicchemistry.com. They are effective at solvating cations but are less effective at solvating small anions. As a result, anionic nucleophiles are relatively "free" and more reactive in these solvents, often leading to significant rate enhancements for SNAr reactions compared to protic solvents chemrxiv.org.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) and toluene (B28343), which have low dielectric constants, charged species such as anionic nucleophiles and polar intermediates are poorly solvated. Consequently, reactions involving charged intermediates, like the SNAr mechanism, are typically very slow in these media chemrxiv.org.

The influence of the solvent environment on reaction barriers can be computationally modeled using methods like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant chemrxiv.org.

Solvent TypeExamplesKey PropertiesGeneral Effect on SNAr Reaction Rate
Polar Protic Water, EthanolHigh dielectric constant, H-bond donorModerate; can slow rate by solvating nucleophile
Polar Aprotic Acetonitrile, DMFHigh dielectric constant, not an H-bond donorFast; enhances nucleophile reactivity
Nonpolar Hexane, TolueneLow dielectric constantVery Slow; poor solvation of charged species

Charge Transfer Phenomena in Chemical Reactions and Biological Interactions

Charge transfer (CT) is a fundamental process where an electron is partially or completely relocated between molecular entities, forming a CT complex chemrxiv.org. This compound, possessing two strongly electron-accepting moieties (the dicarbonyl phthalimide system and the nitrophenyl ring), is a potent electron acceptor. It can form ground-state or excited-state CT complexes with suitable electron donor molecules researchgate.net.

Formation of Charge Transfer Complexes: When this compound is mixed with electron-rich donor molecules, such as aromatic hydrocarbons (e.g., xylene, mesitylene) or amines, a CT complex can be formed chemrxiv.orgrsc.org. This interaction often leads to the appearance of a new, broad absorption band in the UV-visible spectrum at a longer wavelength than the absorptions of the individual components. This new band corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor researchgate.net. In many cases, these CT complexes are also characterized by a distinct, often red-shifted, fluorescence emission upon excitation researchgate.net.

Role in Chemical Reactions: The formation of a CT complex can be an integral part of a chemical reaction mechanism. The partial or full transfer of an electron from the donor to the this compound acceptor can activate the molecule, making it more susceptible to subsequent chemical transformations. For example, photo-induced charge transfer can generate a radical ion pair, which can then undergo reactions not accessible in the ground state chemrxiv.org.

Biological Interactions: The strong electron-accepting character of this compound is also relevant to its potential biological interactions. The molecule could engage in charge-transfer interactions with biological electron donors, such as the side chains of amino acids like tryptophan or tyrosine, or the bases of nucleic acids. Such CT interactions can be a key factor in the binding of a small molecule to a biological macromolecule. The transfer of charge upon binding can induce conformational changes in the interacting molecules, potentially modulating biological function mpg.de. This electron-accepting ability is a feature shared by many compounds with recognized biological activity mdpi.com.

Applications of N 4 Nitrophenyl Phthalimide in Biological and Medicinal Chemistry

Antineoplastic and Antiproliferative Potentials

The investigation into N-(4-nitrophenyl)phthalimide as a potential anticancer agent has involved evaluating its cytotoxicity against various cancer cell lines, its ability to modulate programmed cell death, and its capacity to inhibit specific biological pathways crucial to cancer progression.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., HeLa, HepG2, 4T1, K562, HL-60)

While the broader class of phthalimide (B116566) derivatives has been studied for antiproliferative effects, specific data detailing the cytotoxic activity of this compound against the HeLa, HepG2, 4T1, K562, and HL-60 cancer cell lines, in terms of IC50 values, is not extensively available in current scientific literature. The potential for this compound is often inferred from the activity of structurally related molecules.

Interactive Data Table: In Vitro Cytotoxicity of this compound Data for specific IC50 values of this compound against the listed cell lines are not available in the cited sources.

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer) Data Not Available
HepG2 (Liver Cancer) Data Not Available
4T1 (Breast Cancer) Data Not Available
K562 (Leukemia) Data Not Available

Modulation of Apoptosis in Cancer Therapeutics

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Therapeutic agents that can induce or modulate apoptosis in cancer cells are of significant interest. Structurally related compounds, such as naphthalimides, have been shown to induce apoptosis through a mitochondrial pathway mdpi.com. However, specific research demonstrating the direct role of this compound in the modulation of apoptosis for cancer therapy is not detailed in the available literature.

Targeted Inhibition of Key Biological Pathways and Enzymes

The anticancer potential of a compound can often be attributed to its ability to inhibit specific enzymes and signaling pathways that are vital for tumor growth and survival.

Methyltransferases: DNA methyltransferases (DNMTs) are enzymes that play a role in epigenetic gene silencing, and their inhibition is a target for cancer therapy researchgate.net. There is no specific evidence from the reviewed sources indicating that this compound acts as an inhibitor of methyltransferases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. While various compounds containing a nitrophenyl group have been investigated as VEGFR-2 inhibitors, direct inhibitory activity by this compound on VEGFR2 has not been specifically documented.

Lipoxygenases (LOX): Lipoxygenases are enzymes involved in inflammatory processes, which can contribute to cancer development. Research has shown that this compound, referred to as compound 4 in a study by Perveen and Orfali, exhibits strong lipoxygenase inhibition activity. kab.ac.ugkab.ac.ugresearchgate.net The compound was found to have an IC50 value of 20.45 µM, which is comparable to the standard inhibitor baicalein (B1667712) (IC50 = 22.60 µM). kab.ac.ug

Interactive Data Table: Lipoxygenase Inhibition by this compound

Compound Target Enzyme IC50 (µM) Standard

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is another important target in cancer therapy due to its role in cell proliferation and differentiation. There is currently no specific data available that demonstrates the inhibition of FGFRs by this compound.

Topoisomerase II: Topoisomerase II is an enzyme crucial for managing DNA topology during replication and transcription. Naphthalimides, which are structurally related to phthalimides, are known to function as Topoisomerase II inhibitors mdpi.comresearchgate.net. This suggests a potential, though not yet demonstrated, mechanism for related phthalimide compounds. However, direct inhibitory action of this compound on Topoisomerase II has not been reported.

Antimalarial Activity and Mechanism of Action

The urgent need for new antimalarial drugs has driven research into various chemical scaffolds, including phthalimides.

Inhibition of Plasmodium falciparum Strains (e.g., Pf3D7)

Derivatives of N-phenyl phthalimide have been designed and synthesized, showing inhibitory activity against sensitive and resistant strains of Plasmodium falciparum in the low micromolar range kab.ac.ug. These findings suggest that the N-phenyl phthalimide scaffold is a promising starting point for the development of new antimalarial candidates kab.ac.ug. However, specific IC50 values for this compound against the Pf3D7 strain or other P. falciparum strains are not provided in the available research.

Stage-Specific Activity Profiles Against Malarial Parasites (e.g., Ring Stage Activity)

Understanding the specific stage of the parasite's life cycle that a compound targets is crucial for its development as an antimalarial drug. The ring stage is the earliest phase of the parasite's asexual development within red blood cells. Studies on related N-phenyl phthalimide derivatives have indicated activity in the later ring stages or early trophozoite stages of the parasite's life cycle kab.ac.ug. This suggests that the phthalimide class of compounds may interfere with parasite development after invasion of the host cell. Nevertheless, a specific stage-activity profile for this compound has not been explicitly determined.

Potential Target Identification (e.g., Aminopeptidase N)

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes. nih.govnih.gov It is involved in the final digestion of peptides, regulation of hormones, and antigen presentation. Furthermore, APN is implicated in tumor invasion, metastasis, and angiogenesis, making it a significant target for anticancer drug development. nih.govcore.ac.uk A variety of natural and synthetic compounds have been identified as inhibitors of APN, demonstrating the therapeutic potential of targeting this enzyme. nih.govscispace.com While the broader class of phthalimide derivatives has been investigated for various enzymatic inhibitions, the current scientific literature accessible through searches does not specifically detail the inhibitory activity of this compound against Aminopeptidase N. Further research is required to determine if this compound directly interacts with and inhibits this key enzyme.

Anti-inflammatory Properties

N-substituted phthalimides are a class of compounds recognized for their anti-inflammatory potential. nih.govresearchgate.net Research into various N-arylphthalimides has demonstrated their ability to reduce inflammation in preclinical models. A study evaluating the acute anti-inflammatory properties of several N-arylphthalimides using a carrageenin-induced edema model in mice found that the substitution on the phenyl ring significantly influences activity. usp.br Notably, the compound N-(2-nitrophenyl)phthalimide, a structural isomer of this compound, exhibited the most potent anti-inflammatory effect. usp.br At a dose of 250 mg/kg, it produced a 67% reduction in edema, an activity level comparable to that of established anti-inflammatory drugs, aspirin (B1665792) and ibuprofen. usp.br This suggests that the presence of a nitrophenyl group is conducive to anti-inflammatory activity within this chemical class.

Table 1: Anti-inflammatory Activity of N-Arylphthalimide Derivatives

CompoundDose (mg/kg)Edema Reduction (%)Reference
N-phenylphthalimide25018% usp.br
N-(2-nitrophenyl)phthalimide25067% usp.br
N-(4-bromophenyl)phthalimide25022% usp.br
N-(4-chlorophenyl)phthalimide25032% usp.br
Aspirin25067% usp.br
Ibuprofen25067% usp.br

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain. usp.br The significant anti-inflammatory activity observed in N-nitrophenylphthalimide derivatives strongly suggests that they may also function as COX inhibitors. usp.br The development of selective COX-2 inhibitors is a key goal in anti-inflammatory research to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.govnih.gov Studies on other phthalimide derivatives have identified compounds with high potency and selectivity for COX-2. nih.gov For instance, certain synthesized phthalimide derivatives have shown COX-2 inhibitory IC50 values as low as 0.18 µM with a high selectivity index. nih.gov While direct COX inhibition data for this compound is not specified in the available literature, the potent in vivo anti-inflammatory effects of its isomer imply that this class of molecules likely exerts its therapeutic effects through the inhibition of the COX pathway. usp.br

Anticonvulsant Activities and Structure-Activity Relationships

The N-phenylphthalimide scaffold has been identified as a promising framework for the development of novel anticonvulsant agents. nih.gov Extensive research into this class has revealed key structure-activity relationships (SAR) that govern their efficacy against seizures, particularly in the maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures. nih.govnih.gov

A critical finding is the influence of substituents on the phthalimide portion of the molecule. A study systematically evaluating these substitutions on an N-(2,6-dimethyl-phenyl)phthalimide template established a clear hierarchy of anticonvulsant activity. The order of potency was determined to be: 4-amino > 4-nitro > 4-methyl. nih.gov This places the 4-nitro group, as found in this compound, as the second most effective substitution for enhancing anticonvulsant properties, surpassed only by the 4-amino group. nih.gov In contrast, substitutions at the 3-position, such as 3-nitro or 3-amino, resulted in diminished activity. nih.gov This highlights the critical importance of the substituent's position on the phthalimide ring.

Further SAR studies on related anticonvulsant structures emphasize the importance of features like the capacity for hydrogen bonding and a degree of rotational freedom for the phenyl groups. nih.govsemanticscholar.org However, findings can be scaffold-dependent; for example, in a series of phenylmethylenehydantoins, polar groups like -NO2 were found to decrease or inactivate anticonvulsant activity, which contrasts with the positive contribution of the 4-nitro group in the N-phenylphthalimide series. nih.govnih.gov

Antimicrobial Spectrum of Activity

N-substituted phthalimide derivatives have been investigated for their potential as antimicrobial agents, demonstrating a spectrum of activity against various pathogenic bacteria and fungi. mdpi.comnih.govnih.gov

The antibacterial potential of the N-substituted phthalimide class has been noted against both Gram-negative and Gram-positive bacteria. For example, the derivative N-butylphthalimide (NBP) was shown to effectively inhibit biofilm formation in uropathogenic Escherichia coli and Staphylococcus aureus. nih.govnih.govresearchgate.net While these findings establish the antibacterial potential of the broader chemical class, specific minimum inhibitory concentration (MIC) or efficacy data for this compound against E. coli, S. aureus, or the cariogenic bacterium Streptococcus mutans are not detailed in the currently available research literature.

The N-substituted phthalimide scaffold has been associated with notable antifungal properties. nih.gov Previous studies have documented the activity of this class of compounds against the opportunistic molds Aspergillus niger and Aspergillus flavus. nih.gov More detailed investigations have been carried out against the pathogenic yeast Candida albicans. In a study of six N-substituted phthalimides, N-butylphthalimide (NBP) was identified as the most potent derivative against C. albicans. nih.govnih.gov It exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL and was also effective at inhibiting the formation of biofilms at sub-inhibitory concentrations. nih.govnih.gov Although this demonstrates the promise of the N-substituted phthalimide core as a basis for antifungal agents, specific MIC values for this compound against A. niger, A. flavus, or C. albicans have not been specifically reported.

Table 2: Antifungal Activity of a Representative N-Substituted Phthalimide

CompoundFungal SpeciesActivity (MIC)Reference
N-butylphthalimideCandida albicans100 µg/mL nih.govnih.gov
N-substituted phthalimides (general class)Aspergillus nigerActivity Reported nih.gov
N-substituted phthalimides (general class)Aspergillus flavusActivity Reported nih.gov

Antitubercular Investigations

The phthalimide moiety is a recognized scaffold in the development of new therapeutic agents, including those with antimycobacterial properties. Research into a series of phthalimide derivatives has demonstrated their potential for in vitro activity against Mycobacterium tuberculosis. epa.gov While the broader class of compounds is under investigation, specific structure-activity relationships are crucial for potency. Studies have shown that the presence of electron-withdrawing groups can be necessary to enhance the antitubercular activity of certain molecular frameworks. nih.gov The development of novel agents is critical, as Mycobacterium tuberculosis (Mtb) has developed resistance to many existing drugs, making tuberculosis a leading cause of death from a single infectious agent worldwide. mdpi.com Natural products containing nitrogen heterocycles have shown promise, and synthetic derivatives, including phthalimides, are being explored to generate novel compounds for the anti-TB drug discovery pipeline. mdpi.com For instance, certain nitro-substituted heteroaromatic carboxamides have been synthesized and tested against various M. tuberculosis cell lines, indicating the potential of the nitro-aromatic scaffold in this field. researchgate.net

Antiviral Applications (e.g., Anti-HIV, Anti-SARS-CoV-2)

The phthalimide scaffold has been explored for its potential antiviral activities. In the search for new treatments for the human immunodeficiency virus (HIV), a series of N-substituted 4-aminophthalimides were designed and evaluated. nih.gov Among a series of 24 compounds, N-1-adamantyl-4-aminophthalimide was identified as having activity against both HIV-1 and HIV-2 in cell cultures. nih.gov This highlights the potential of the phthalimide core as a starting point for developing new anti-HIV agents.

In the context of the COVID-19 pandemic, significant research has focused on identifying inhibitors for key viral proteins of SARS-CoV-2. mdpi.com Prime targets for antiviral drugs include the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the transmembrane protease, serine 2 (TMPRSS2), which is crucial for viral entry into host cells. mdpi.comnews-medical.net Researchers have designed novel classes of TMPRSS2 inhibitors that potently block SARS-CoV-2 and MERS-CoV viral entry. news-medical.net While specific research on this compound is not detailed, the broader search for small molecule inhibitors for these conserved viral targets remains a key strategy for developing broad-spectrum antiviral therapies against coronaviruses. frontiersin.orgnews-medical.netnih.gov

Enzyme Inhibition for Specific Therapeutic Applications

Alpha-Glucosidase Inhibition for Antidiabetic Applications

Alpha-glucosidase inhibitors are a class of oral hypoglycemic drugs used to manage type 2 diabetes mellitus. nih.govsemanticscholar.org These agents work by inhibiting the α-glucosidase enzymes in the intestine, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govyoutube.com This action delays glucose absorption and reduces postprandial hyperglycemia. nih.gov The phthalimide heterocycle is recognized as an important scaffold in designing new, potent synthetic α-glucosidase inhibitors. nih.gov

In a study focused on designing new phthalimide-based compounds, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were synthesized and evaluated for their inhibitory activity against α-glucosidase. nih.gov Within this series, the derivative 2-(4-((4-(1,3-dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide (11k) was synthesized. nih.gov Interestingly, the study noted that a simple N-(4-nitrophenyl) derivative was inactive on its own; however, the addition of a methyl group at the 2-position of the 4-nitrophenyl ring resulted in a potent compound. nih.gov Many of the synthesized compounds in the broader series displayed high inhibition effects, with IC50 values significantly lower than the reference drug, acarbose. nih.gov

Compound ClassTarget EnzymeTherapeutic ApplicationKey Finding
Phthalimide-based acetamidesα-GlucosidaseAntidiabeticThe N-(4-nitrophenyl) moiety is part of active compounds, though its substitution pattern is critical for inhibitory potency. nih.gov

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition for Herbicide Development

N-phenylphthalimide derivatives are a recognized class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). ucanr.edulsuagcenter.com PPO is a key enzyme in the biosynthetic pathway of both chlorophyll (B73375) and heme in plants. ucanr.eduunl.edu The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. lsuagcenter.comunl.edu This accumulated protoporphyrin IX, in the presence of light and oxygen, generates highly reactive singlet oxygen molecules that cause rapid peroxidation of lipids and proteins, destroying cell membranes and leading to swift cell death. ucanr.eduunl.edu

This mode of action results in contact herbicide activity, with symptoms like water-soaked lesions followed by necrosis appearing within hours of application, especially in bright, sunny conditions. ucanr.edu Research has focused on designing new N-phenylphthalimide derivatives to discover compounds with high biological activity. nih.gov For example, a series of N-phenylphthalimides containing ether and oxime ether moieties were synthesized and shown to have significant inhibitory effects on Nicotiana tabacum PPO (NtPPO). nih.gov One compound in this study exhibited a Kᵢ value of 9.05 nM, surpassing commercial herbicides like flumioxazin (B1672886) (Kᵢ = 52.0 nM). nih.gov This demonstrates the ongoing potential for developing novel PPO-inhibiting herbicides based on the N-phenylphthalimide scaffold. nih.gov

Herbicide ClassTarget EnzymeMechanism of ActionResult
N-phenylphthalimidesProtoporphyrinogen Oxidase (PPO)Blocks chlorophyll and heme synthesis; leads to accumulation of phototoxic protoporphyrin IX. ucanr.edulsuagcenter.comunl.eduRapid cell membrane destruction and plant death. ucanr.edu

Hypolipidemic Effects and Lipid Metabolism Modulation

The phthalimide moiety has been identified as possessing hypolipidemic activity, making it a structure of interest for developing lipid-lowering agents. nih.gov Studies on N-substituted phthalimide derivatives have shown a general lipid-lowering action in rodents. nih.gov The regulation of lipid metabolism is a complex process involving the absorption of exogenous lipids and the synthesis, transport, and metabolism of endogenous lipids. mdpi.com

A related compound, N(4-Methylphenyl)diphenimide, proved to be an effective hypolipidemic agent in rats, significantly reducing both serum cholesterol and triglyceride levels. nih.gov This agent was also observed to decrease tissue lipids and very-low-density lipoprotein (VLDL) cholesterol while elevating high-density lipoprotein (HDL) cholesterol. nih.gov The mechanism appeared to involve interference with the incorporation of lipid precursors into chylomicrons, VLDL, and low-density lipoproteins (LDL). nih.gov These findings suggest that the core imide structure, shared by this compound, is a viable starting point for designing agents that can favorably modulate lipid profiles. The search for new hypolipidemic agents from synthetic sources is driven by the need to manage hyperlipidemia, a metabolic disease linked to poor dietary habits and a risk factor for other health issues. researchgate.net

This compound as a Scaffold for Rational Drug Design and Development

The phthalimide structure is a "privileged scaffold" in medicinal chemistry, serving as a foundational core for the development of a wide array of pharmacologically active agents. nih.gov Similarly, related structures like naphthylimides are foundational for drugs with antibacterial, antiviral, and anticancer properties. mdpi.comnih.gov The value of such scaffolds lies in their unique physicochemical properties, bioavailability, and versatile reactivity, which allow for systematic structural modifications to optimize therapeutic activity and selectivity. researchgate.net

This compound itself combines the phthalimide core with a nitrophenyl group. N-aryl derivatives of phthalimide and 4-nitro phthalimide have demonstrated cyclooxygenase inhibitory activity and possess analgesic and anti-inflammatory properties. nih.gov The strategic modification of this scaffold is a key aspect of rational drug design. For example, as noted in the investigation of α-glucosidase inhibitors, the N-(4-nitrophenyl) moiety can be a component of a highly potent molecule, where its biological activity is finely tuned by substitutions on the phenyl ring. nih.gov The process of drug discovery often involves designing and synthesizing a series of derivatives based on a lead scaffold to explore structure-activity relationships (SAR) and identify compounds with enhanced potency and reduced toxicity. nih.gov The this compound framework, therefore, represents a valuable starting point for the rational design of new therapeutic agents targeting a diverse range of biological targets, from enzymes involved in metabolic diseases to proteins critical for microbial survival.

Applications of N 4 Nitrophenyl Phthalimide in Materials Science and Engineering

Organic Electronics and Semiconductor Technologies

The exploration of N-(4-nitrophenyl)phthalimide in organic electronics is primarily centered on its potential as an n-type organic semiconductor. The presence of the electron-withdrawing nitro group (-NO2) is a key feature in the design of such materials. While direct experimental data on the electron mobility of this compound is not extensively documented in publicly available research, the broader class of nitroaromatic compounds has been investigated for their n-type semiconducting behavior. These compounds show potential for use in thin-film field-effect transistors, offering good air stability and the ability to tune energy levels through chemical modification.

Theoretical studies on the closely related compound N-(4-nitrophenyl)maleimide provide insights into the electronic properties that this compound might exhibit. Quantum chemical calculations using density functional theory (DFT) have been employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. A small HOMO-LUMO energy gap is indicative of higher reactivity and facilitates electron density transfer from the HOMO to the LUMO, a desirable characteristic for semiconductor applications. derpharmachemica.com For N-(4-nitrophenyl)maleimide, the absorption maximum (λmax) has been calculated from the HOMO-LUMO energy gap, suggesting its potential utility in electronic devices. derpharmachemica.com

The HOMO level in organic semiconductors is analogous to the valence band maximum in inorganic semiconductors, while the LUMO level corresponds to the conduction band minimum. wikipedia.org The energy difference between these levels, the HOMO-LUMO gap, is a critical parameter in determining the electronic and optical properties of the material and its potential applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Phthalimide-based polymers have themselves been synthesized and shown to exhibit ambient carrier mobility as high as 0.28 cm²/(V s) in thin-film transistors, indicating the potential of the phthalimide (B116566) unit in constructing high-performance organic semiconductors. acs.org

Table 1: Theoretical Electronic Properties of the Analogous Compound N-(4-nitrophenyl)maleimide

PropertyMethodValueReference
HOMO-LUMO Energy GapDFTSmall (qualitative) derpharmachemica.com
Absorption Maxima (λmax)Calculated from HOMO-LUMO gapNot specified derpharmachemica.com

This table is based on theoretical calculations for a structurally similar compound and is intended to provide a potential indication of the properties of this compound.

Dye Chemistry and Colorant Applications

While this compound itself is a colored compound, typically a yellow crystalline solid, its direct application as a dye or colorant is not extensively reported in dedicated studies. However, its chemical structure suggests potential in this area, primarily as an intermediate in the synthesis of more complex dye molecules. The related compound, 4-nitrophthalimide (B147348), is a known precursor in the preparation of azo dyes. himalayachemicals.com This suggests that this compound could similarly be functionalized to produce a range of dyes with specific color properties.

The synthesis of phthalimide-based disperse dyes has been investigated, with studies showing that modifications to the phthalimide structure can lead to a range of colors from yellow to violet. humanjournals.com These dyes have shown good dyeing fastness properties, making them suitable for textile applications. humanjournals.com

Biosensor Development and Diagnostic Technologies

The application of this compound in biosensor development is an area of growing interest, largely inspired by the fluorescent properties of related naphthalimide structures. While direct use of this compound as a biosensor is not yet widely documented, a structurally analogous compound, naphthalimide-4-(4-nitrophenyl)thiosemicarbazide , has been successfully synthesized and employed as a fluorescent probe for the simultaneous monitoring of viscosity and nitric oxide in living cells. nih.govresearchgate.netelsevierpure.com

This fluorescent probe demonstrates the potential of the nitrophenyl-functionalized imide scaffold in designing sensors for biologically relevant analytes. The probe exhibited distinct fluorescence increases at different wavelengths in response to changes in viscosity and nitric oxide levels. nih.gov This capability for simultaneous detection is highly valuable for studying cellular processes and pathologies. nih.gov

The development of fluorescent probes is a significant aspect of biosensor technology. These probes can be designed to interact with specific biological targets, leading to a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime). This change can then be measured to quantify the target analyte. The core structure of this compound, with its potential for fluorescence and its functional groups that can be further modified, makes it a candidate for the development of novel biosensors.

Table 2: Application of a Structurally Similar Compound in Biosensing

CompoundApplicationDetection PrincipleAnalytesReference
Naphthalimide-4-(4-nitrophenyl)thiosemicarbazideFluorescent ProbeIncreased fluorescence at different wavelengthsViscosity and Nitric Oxide nih.govresearchgate.netelsevierpure.com

This table highlights the application of a compound with a similar structural motif to indicate the potential of this compound in biosensor development.

Integration into Polymer Science

The integration of this compound into polymer science holds promise for the development of high-performance polymers with enhanced thermal stability. Research on the closely related monomer, N-(4-nitrophenyl)maleimide , provides significant insights into this potential. Polymers and copolymers containing N-(4-nitrophenyl)maleimide have been synthesized and characterized, demonstrating their heat-resistant properties. humanjournals.comijraset.comijert.org

The thermal stability of these polymers is a key attribute. Thermogravimetric analysis (TGA) has been used to evaluate the degradation temperatures of copolymers of N-(4-nitrophenyl)maleimide with other monomers like methylacrylate. issuu.com The presence of the rigid imide ring and the polar nitro group in the polymer backbone contributes to their thermal robustness.

The synthesis of these polymers is typically carried out via free radical polymerization, using initiators like azobisisobutyronitrile (AIBN). humanjournals.comijraset.comijert.org The resulting polymers have been characterized using various techniques, including FTIR and NMR spectroscopy to confirm their structure, and gel permeation chromatography (GPC) to determine their molecular weights. ijert.org

While direct studies on the polymerization of this compound are less common, the established chemistry of maleimide (B117702) analogues strongly suggests that the phthalimide counterpart could also be used as a monomer or comonomer to create polymers with desirable thermal and mechanical properties. Polyimides, in general, are a class of high-performance polymers known for their excellent thermal stability. mdpi.com

Table 3: Polymerization and Thermal Properties of the Analogous N-(4-nitrophenyl)maleimide

Polymer SystemMonomersPolymerization MethodKey FindingsReference
HomopolymerN-(4-Nitrophenyl)maleimideFree Radical (AIBN)Formation of a thermally stable polymer. humanjournals.com
CopolymerN-(4-Nitrophenyl)maleimide and MethylacrylateFree Radical (AIBN)Thermally stable copolymers with properties dependent on monomer ratio. issuu.com
CopolymerN-(4-Nitrophenyl)maleimide and Cinnemic AcidFree Radical (AIBN/BPO)Synthesis of heat-resistant copolymers. ijert.org
CopolymerN-(4-Nitrophenyl)maleimide and Acrylonitrile/AcrylamideFree Radical (AIBN)Preparation of heat-resistant polymers. ijraset.com

This table summarizes research on a structurally similar maleimide compound to illustrate the potential of this compound in polymer science.

Optoelectronic Properties and Photoluminescent Applications

The optoelectronic properties of this compound are rooted in its molecular structure, which combines an electron-accepting phthalimide core with an electron-withdrawing nitrophenyl group. This combination can lead to interesting photophysical behaviors, including fluorescence, making it a candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).

Naphthalimide derivatives, which share a similar core structure, are well-known for their strong fluorescence and high quantum yields. mdpi.com Their absorption and emission characteristics can be tuned by modifying the substituents on the naphthalimide ring. researchgate.net The introduction of an electron-donating or electron-withdrawing group at the C-4 position can significantly alter the photophysical properties. researchgate.net

While specific, detailed studies on the photoluminescence of this compound are scarce, research on related phthalimide derivatives in OLEDs has shown promise. Phthalimide-based fluorescent materials have been investigated as green emitters in multilayered OLEDs, demonstrating the potential for this class of compounds in electroluminescent devices.

Theoretical calculations on the analogous N-(4-nitrophenyl)maleimide have provided insights into its electronic structure, including the HOMO and LUMO energy levels. derpharmachemica.com The HOMO-LUMO gap is directly related to the energy of the photons that can be absorbed and emitted, thus determining the color of the luminescence. A smaller gap generally leads to absorption and emission at longer wavelengths (a red shift).

The field of organic electronics is actively exploring new materials for efficient and stable OLEDs. The combination of the phthalimide structure, known for its charge-transporting properties in some polymers, and the nitro group's influence on the electronic energy levels makes this compound a compound worthy of further investigation for its potential in photoluminescent and optoelectronic applications.

Supramolecular Chemistry and Host Guest Interactions

Anion Recognition Studies by N-(4-Nitrophenyl)phthalimide Derivatives (e.g., Halide Anions)

While direct studies on the anion recognition properties of this compound are not extensively documented, the structural motifs present in its derivatives suggest a significant potential for interacting with anions, particularly halides. The core principle behind this potential lies in the ability of the phthalimide (B116566) and nitrophenyl groups to act as components of a chemosensor.

Derivatives of this compound can be designed to incorporate specific anion binding sites. For instance, the introduction of hydrogen bond donors, such as urea (B33335) or thiourea (B124793) moieties, onto the phthalimide framework can create a pre-organized cavity suitable for anion coordination. The electron-withdrawing nature of the 4-nitrophenyl group can enhance the acidity of these hydrogen bond donors, thereby increasing their affinity for anions.

A pertinent example can be found in related naphthalimide systems. Squaramide-naphthalimide conjugates, which also feature a nitroaromatic group, have demonstrated the ability to bind various anions, including acetate (B1210297) (AcO⁻), sulfate (B86663) (SO₄²⁻), dihydrogen phosphate (B84403) (HPO₄²⁻), and fluoride (B91410) (F⁻) mdpi.com. The interaction with these anions leads to noticeable colorimetric changes, indicating the potential of such systems as colorimetric sensors mdpi.com. These observations suggest that this compound derivatives, with appropriate functionalization, could similarly be employed for the recognition and sensing of halide anions. The binding mechanism would likely involve hydrogen bonding between the functional groups on the phthalimide derivative and the halide anion.

Hydrogen Bonding Networks in Crystal Structures and Solution

For instance, the crystal structure of 4-nitrophthalamide, a precursor to this compound, reveals a three-dimensional architecture established by a network of N—H⋯O hydrogen bonds researchgate.net. In this structure, the amide groups are twisted out of the plane of the benzene (B151609) ring, and they participate in intermolecular hydrogen bonding, creating a stable crystalline lattice researchgate.net.

Table 1: Crystallographic Data for 4-Nitrophthalamide researchgate.net

ParameterValue
Empirical FormulaC₈H₇N₃O₄
Formula Weight209.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7425 (2)
b (Å)9.6634 (2)
c (Å)12.1276 (3)
β (°)106.008 (3)
Volume (ų)872.19 (4)
Z4

Molecular Aggregation and Self-Assembly Phenomena

The planar and aromatic nature of the this compound molecule, coupled with its capacity for hydrogen bonding and π-π stacking interactions, predisposes it to molecular aggregation and self-assembly. These phenomena are crucial in understanding the material properties and potential applications of the compound.

In solution, this compound molecules can associate through a combination of hydrogen bonds and π-π stacking between the electron-deficient nitrophenyl rings and the electron-rich phthalimide moieties. This can lead to the formation of well-defined aggregates, and in some cases, supramolecular polymers. The extent and nature of this aggregation are dependent on factors such as solvent polarity, concentration, and temperature.

The study of related phthalimide derivatives has shown that intermolecular interactions are key drivers for molecular self-assembly. For example, in some systems, strong intermolecular hydrogen bonding leads to the formation of H-aggregates, which are characterized by a blue-shift in their absorption spectra. In contrast, weaker interactions can result in the formation of J-aggregates, identified by a red-shifted absorption band. These different modes of aggregation significantly alter the photophysical properties of the molecules.

Intermolecular Contacts and Pairwise Interaction Energy Analysis

A detailed understanding of the forces driving the formation of the crystalline structure of this compound can be achieved through Hirshfeld surface analysis and pairwise interaction energy calculations. Although a specific study for the title compound is not available, a theoretical and experimental investigation of the closely related 4-nitrophthalimide (B147348) provides a strong predictive model for its intermolecular interactions researchgate.net.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. For 4-nitrophthalimide, this analysis reveals that the most significant contributions to the crystal packing are from H···H (34.6%), H···O/O···H, and H···C/C···H interactions researchgate.net. These contacts represent the close approaches between atoms on neighboring molecules and are indicative of the dominant non-covalent forces.

Pairwise interaction energy calculations, often performed using computational methods like Density Functional Theory (DFT), can further dissect the nature and strength of these interactions. These calculations typically break down the total interaction energy into electrostatic, dispersion, polarization, and exchange-repulsion components. For molecules like this compound, it is expected that a combination of hydrogen bonding (electrostatic in nature) and π-π stacking (dispersion-driven) would be the primary stabilizing forces in the crystal lattice.

Table 2: Summary of Intermolecular Interactions in 4-Nitrophthalimide Based on Hirshfeld Surface Analysis researchgate.net

Interaction TypeContribution (%)
H···H34.6
H···O/O···HSignificant
H···C/C···HSignificant

Design of Supramolecular Frameworks for Specific Functionalities

The well-defined geometry and multiple interaction sites of this compound and its derivatives make them attractive building blocks for the rational design of supramolecular frameworks with specific functions. By modifying the peripheral groups of the phthalimide or the nitrophenyl ring, it is possible to tune the intermolecular interactions and direct the self-assembly process to create porous materials, gels, or liquid crystals.

For example, the introduction of multiple hydrogen bonding sites could lead to the formation of robust, porous hydrogen-bonded organic frameworks (HOFs). These materials have potential applications in gas storage, separation, and catalysis. The nitro group on the phenyl ring can also be a site for further chemical modification, allowing for the incorporation of other functional moieties or the coordination to metal centers to form metal-organic frameworks (MOFs).

The design principles for such frameworks rely on the predictability of supramolecular synthons, such as the hydrogen bonds formed between imide groups or the stacking of aromatic rings. By understanding and controlling these non-covalent interactions, it is possible to engineer materials with desired topologies and properties. The synthesis of novel N-aryl phthalimides with tailored substituents is a key strategy in the development of these advanced functional materials chemrxiv.orgresearchgate.net.

Future Research Directions and Translational Perspectives

Elucidation of Underexplored Mechanisms of Action of N-(4-Nitrophenyl)phthalimide

While the biological activities of some phthalimide (B116566) derivatives are well-documented, the specific mechanisms of action for this compound remain largely underexplored. Future research should prioritize a deep dive into the molecular pathways modulated by this compound. Preliminary investigations into related structures, such as N-(4'-substituted phenyl)-l-prolinamides, have indicated potential anticancer activities by targeting dynamic nucleic acid secondary structures like i-motifs and G-quadruplexes, which are crucial in gene expression. nih.gov Specifically, the c-MYC oncogene, which is associated with cell proliferation and a variety of tumors, could be a key target. nih.gov

Further studies could employ a multi-omics approach, integrating genomics, proteomics, and metabolomics, to identify novel biological targets and signaling cascades affected by this compound. Investigating its potential to modulate pathways not traditionally associated with phthalimides, such as those involved in neuroinflammation or metabolic disorders, could reveal unexpected therapeutic opportunities. Computational modeling and molecular docking studies can aid in predicting interactions with various enzymes and receptors, guiding experimental validation.

Development of Novel this compound Derivatives with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The this compound scaffold is an ideal candidate for medicinal chemistry campaigns aimed at developing derivatives with improved therapeutic profiles. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically modifying the phthalimide and nitrophenyl rings to enhance potency and selectivity for specific biological targets while minimizing off-target effects. mdpi.com For instance, the synthesis of N-(4′-substituted phenyl)-l-prolinamides has demonstrated that modifications to the phenyl ring can yield compounds with significant antiproliferative efficacies against various cancer cell lines. nih.gov

Future synthetic strategies could focus on introducing diverse functional groups to the phenyl ring or altering the phthalimide structure to optimize interactions with target proteins. For example, creating hybrid molecules that combine the this compound core with other pharmacophores known to have specific biological activities could lead to multi-target drugs with synergistic effects. A key goal will be to design derivatives with high selectivity to reduce the potential for adverse effects, a critical step in translating these compounds into clinical candidates.

Table 1: Potential Modifications of this compound and their Rationale

Modification SiteProposed Functional GroupRationale for Enhanced Bioactivity
Phenyl Ring (positions other than nitro group)Halogens (F, Cl, Br)Increase lipophilicity, potentially improving cell membrane permeability and target engagement.
Phenyl Ring (positions other than nitro group)Methoxy or Hydroxyl groupsIntroduce hydrogen bonding capabilities, potentially increasing affinity for target proteins.
Phthalimide RingSubstitution with alkyl or aryl groupsModulate steric hindrance and electronic properties to fine-tune target selectivity.
Nitro GroupReduction to an amino groupCreate a new point for further functionalization and explore different biological activities.
Linker between ringsIntroduction of flexible or rigid linkersOptimize the spatial orientation of the two ring systems for better fitting into target binding pockets.

Advanced Drug Delivery Systems Incorporating Phthalimide Scaffolds

The therapeutic efficacy of this compound and its derivatives could be significantly enhanced through the use of advanced drug delivery systems. Encapsulating these compounds within nanoparticles can improve their solubility, stability, and pharmacokinetic profiles. Polymeric nanoparticles, for instance, offer a versatile platform for controlled and targeted drug delivery. researchgate.net These systems can be engineered to release the drug in a sustained manner at the site of action, thereby increasing its therapeutic window and reducing systemic toxicity.

Future research should explore the formulation of this compound-loaded nanoparticles using biodegradable and biocompatible polymers. Surface modification of these nanoparticles with targeting ligands, such as antibodies or peptides, could enable specific delivery to cancer cells or other diseased tissues, further enhancing efficacy and minimizing off-target effects. The development of stimuli-responsive nanoparticles that release their payload in response to specific triggers within the microenvironment of the target tissue (e.g., pH, enzymes) represents another promising avenue.

Exploration of New Materials Science Applications for this compound

Beyond its potential biomedical applications, the unique structure of this compound makes it an intriguing candidate for materials science research. The phthalimide moiety is known to be a component of high-performance polymers, and the electron-withdrawing nature of the nitrophenyl group could impart valuable electronic properties. acs.org

One area of exploration is the development of novel polymers incorporating the this compound unit for applications in organic electronics. Such polymers could exhibit interesting semiconducting or photoluminescent properties. For instance, phthalimide-based polymers have been investigated for use in organic thin-film transistors. acs.org The introduction of the nitro group could modulate the electronic bandgap and charge transport characteristics of these materials. rsc.org Furthermore, the rigid structure of the phthalimide core could be exploited in the creation of polymers of intrinsic microporosity (PIMs), which have applications in gas separation and storage. The specific stereochemistry and electronic nature of this compound might lead to PIMs with unique pore structures and selective gas adsorption properties. rsc.orgresearchgate.net

Table 2: Potential Materials Science Applications for this compound-based Materials

Application AreaMaterial TypePotential Advantage of this compound
Organic ElectronicsConjugated PolymersThe nitro group can act as an electron-accepting unit, facilitating n-type semiconducting behavior.
Gas SeparationPolymers of Intrinsic Microporosity (PIMs)The rigid and contorted structure could lead to high free volume and selective gas permeability.
High-Performance PlasticsPolyimidesThe phthalimide core contributes to high thermal stability and mechanical strength.
Luminescent MaterialsDoped Polymers or CrystalsThe aromatic system may exhibit fluorescence or phosphorescence upon appropriate excitation.

Green Chemistry Approaches in the Synthesis and Functionalization of this compound

The future development and application of this compound and its derivatives should be guided by the principles of green chemistry to ensure sustainability and minimize environmental impact. Traditional synthetic methods for phthalimides often involve harsh reaction conditions and the use of hazardous solvents. orgsyn.orgresearchgate.net

Future research should focus on developing more environmentally benign synthetic routes. Microwave-assisted synthesis, for example, has been shown to be a rapid and efficient method for preparing phthalimide derivatives, often with higher yields and shorter reaction times compared to conventional heating. ekb.eg The exploration of solvent-free reaction conditions or the use of greener solvents, such as water or bio-derived solvents, would further enhance the sustainability of the synthesis. ekb.eg

Biocatalysis represents another promising green chemistry approach. The use of enzymes to catalyze the synthesis or modification of this compound could offer high selectivity and efficiency under mild reaction conditions. chemrxiv.orgamazonaws.com For instance, enzymes could be employed for the regioselective functionalization of the aromatic rings or for the stereoselective synthesis of chiral derivatives. The development of such biocatalytic methods would significantly reduce the environmental footprint associated with the production of these valuable compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-nitrophenyl)phthalimide with high purity and yield?

  • Methodological Answer : The synthesis typically involves introducing the nitro group to a phenyl ring pre-functionalized with a phthalimide moiety. For example, nitration of N-(4-bromophenyl)phthalimide using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can yield the nitro derivative. Alternatively, coupling reactions (e.g., Ullmann or Buchwald-Hartwig) using palladium catalysts may enable nitro group insertion. Post-synthesis purification via recrystallization (e.g., using DMF/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • Elemental Analysis : Confirms stoichiometric composition (e.g., C, H, N, Br).
  • FT-IR : Identifies characteristic peaks (e.g., C=O stretch at ~1770 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon connectivity.
  • X-ray Crystallography : Resolves crystal packing and molecular geometry, critical for understanding reactivity .

Advanced Research Questions

Q. How can photoredox catalysis be applied to functionalize this compound?

  • Methodological Answer : Visible-light photoredox catalysts (e.g., Ru(bpy)₃²⁺ or organic dyes) enable single-electron transfer (SET) processes. For instance, the nitro group can act as an electron-deficient site for radical additions. A proposed workflow:

  • Reaction Design : Use a photocatalyst (0.5–2 mol%) under blue LED irradiation in degassed DMF.
  • Radical Trapping : Introduce alkyl halides or alkenes to generate radicals for C–C bond formation.
  • Mechanistic Validation : Monitor reaction progress via LC-MS and EPR spectroscopy to detect radical intermediates .

Q. How should researchers address contradictions in reported bioactivity data (e.g., antioxidant or enzyme inhibition)?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., DPPH scavenging assays) may arise from:

  • Assay Variability : Standardize protocols (e.g., ascorbic acid as a control, fixed incubation times).
  • Structural Analogues : Compare activities of this compound with methyl or chloro derivatives to isolate electronic effects.
  • Statistical Analysis : Use ANOVA or Student’s t-test to validate significance (e.g., p < 0.05) between replicates .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

  • Methodological Answer :

  • By-Product Management : Use quenching agents (e.g., NaHCO₃ for acidic residues) and adsorbents (activated carbon) for brominated or nitro-containing waste.
  • PPE and Ventilation : Employ fume hoods, nitrile gloves, and full-face respirators during handling.
  • Disposal Compliance : Follow regional regulations (e.g., US EPA 40 CFR Part 261) for halogenated waste .

Q. How can crystallographic data inform reactivity predictions for this compound derivatives?

  • Methodological Answer : X-ray structures reveal:

  • Conformational Flexibility : E.g., planarity of the phthalimide ring influences π-π stacking in catalytic applications.
  • Intermolecular Interactions : Hydrogen bonding (e.g., N–H⋯O) in crystals correlates with solubility and stability.
  • Electrostatic Potential Maps : Predict sites for nucleophilic/electrophilic attacks using DFT calculations .

Q. What experimental designs optimize enzyme inhibition studies (e.g., acetylcholinesterase) for phthalimide derivatives?

  • Methodological Answer :

  • Kinetic Assays : Use Ellman’s method (DTNB reagent) to measure residual enzyme activity at varying substrate concentrations.
  • Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding interactions with the nitro group.
  • Selectivity Screening : Test against related enzymes (e.g., butyrylcholinesterase) to assess specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.